An In-depth Technical Guide to 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one (CAS 1781712-65-9)
An In-depth Technical Guide to 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one (CAS 1781712-65-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one, a substituted azetidine of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document integrates known information with predicted properties and plausible synthetic and analytical methodologies based on established principles of azetidine chemistry.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its growing prevalence stems from its unique structural and physicochemical properties. The inherent ring strain of the azetidine moiety, balanced with its stability, allows it to serve as a versatile building block.[2] In drug design, the rigid, three-dimensional nature of the azetidine ring enables the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of an azetidine core can favorably modulate key pharmacokinetic properties, including metabolic stability and aqueous solubility.[1]
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one is a bifunctional molecule featuring a primary amine and an N-acetylated azetidine. This combination of a basic center and a polar, non-basic acetyl group suggests its potential as a versatile intermediate for further chemical elaboration or as a pharmacophore in its own right.
Physicochemical and Structural Properties
While experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical structure or predicted using computational models.
| Property | Value | Source |
| CAS Number | 1781712-65-9 | [4] |
| Molecular Formula | C₇H₁₄N₂O | Derived from Structure |
| Molecular Weight | 142.20 g/mol | Derived from Formula |
| InChI | 1S/C7H14N2O/c1-5(8)7-3-9(4-7)6(2)10/h5,7H,3-4,8H2,1-2H3 | [4] |
| InChIKey | YCHSQXAFMNPTBL-UHFFFAOYSA-N | [4] |
| Predicted Boiling Point | 254.5 ± 25.0 °C at 760 mmHg | Predicted |
| Predicted Density | 1.04 ± 0.1 g/cm³ | Predicted |
| Predicted pKa | 9.8 ± 0.1 (most basic) | Predicted |
| Predicted LogP | -0.6 ± 0.2 | Predicted |
Proposed Synthesis and Chemical Reactivity
A potential synthetic pathway could commence with a suitable protected 3-aminoazetidine derivative, which then undergoes N-acetylation and subsequent elaboration of the 3-substituent to introduce the 1-aminoethyl group.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one.
Detailed Proposed Protocol:
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Protection of 3-Azetidinone: Commercially available 3-azetidinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (CH₂Cl₂) to yield N-Boc-3-azetidinone.
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Grignard Addition: The ketone of N-Boc-3-azetidinone is reacted with methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) in an ethereal solvent (e.g., THF or diethyl ether) at low temperature, followed by an aqueous quench to produce N-Boc-3-(1-hydroxyethyl)azetidine.
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Conversion to Azide: The tertiary alcohol is converted to a good leaving group, for instance, by reaction with methanesulfonyl chloride (MsCl) and a base. Subsequent displacement with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) would yield N-Boc-3-(1-azidoethyl)azetidine.
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Reduction of the Azide: The azide is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ over Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) to give N-Boc-3-(1-aminoethyl)azetidine.
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Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in CH₂Cl₂ or with hydrochloric acid in an appropriate solvent, to afford 3-(1-aminoethyl)azetidine.
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N-Acetylation: The final step involves the selective N-acetylation of the more nucleophilic azetidine nitrogen. This can be accomplished by treating 3-(1-aminoethyl)azetidine with acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base to yield the target compound, 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
1H NMR Spectroscopy (Predicted)
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Azetidine Ring Protons: Multiplets in the range of 3.0-4.5 ppm.
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CH-NH₂ Proton: A quartet or multiplet around 2.8-3.5 ppm.
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CH₃-CH Proton: A doublet around 1.0-1.3 ppm.
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NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on solvent and concentration, likely between 1.5-3.0 ppm.
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Acetyl CH₃ Protons: A sharp singlet around 2.0-2.2 ppm.
13C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.
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Azetidine Ring Carbons: Signals expected in the range of 40-60 ppm.
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CH-NH₂ Carbon: A signal around 45-55 ppm.
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CH₃-CH Carbon: A signal in the upfield region, around 15-25 ppm.
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Acetyl CH₃ Carbon: A signal around 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch (Amine): A broad absorption band in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.
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C=O Stretch (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹.
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N-H Bend (Amine): An absorption band in the range of 1590-1650 cm⁻¹.
Potential Applications in Drug Development
The structural motifs present in 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one suggest its potential utility in several areas of medicinal chemistry.
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Scaffold for Library Synthesis: The primary amine serves as a key functional handle for the introduction of a wide array of substituents via amide coupling, reductive amination, or other amine-based chemistries. This makes the compound an attractive building block for the creation of diverse chemical libraries for high-throughput screening.
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Bioisosteric Replacement: The N-acetylazetidine moiety can act as a bioisostere for other cyclic or acyclic amides, potentially improving pharmacokinetic profiles or introducing novel vector orientations for interacting with biological targets.
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Neurological and Psychiatric Disorders: Substituted azetidines have shown promise in the development of treatments for neurological conditions.[3] The 3-aminoazetidine core, in particular, has been explored for its potential as a triple reuptake inhibitor, which could have applications in treating depression and other mood disorders.
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Antimicrobial Agents: The azetidine scaffold is a component of some antibacterial agents.[5] Derivatives of this compound could be explored for their potential antimicrobial activity.
Safety and Handling
Potential Hazards:
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Oral Toxicity: May be harmful if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only in a well-ventilated area.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Caption: Recommended safety and handling workflow.
Conclusion
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one represents a promising, yet underexplored, building block for drug discovery and medicinal chemistry. Its combination of a rigid, three-dimensional azetidine core with a reactive primary amine and a polar N-acetyl group provides a foundation for the synthesis of diverse and potentially bioactive molecules. While a comprehensive experimental dataset for this specific compound is currently lacking, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles. Further research into this and related substituted azetidines is warranted to fully unlock their therapeutic potential.
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